5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid
Description
BenchChem offers high-quality 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-11(2,15)4-3-8-5-9(10(13)14)7-12-6-8/h5-7,15H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPRXKWSTJOFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC(=CN=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428363 | |
| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886505-83-5 | |
| Record name | 5-(3-Hydroxy-3-methyl-but-1-ynyl)-nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20428363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic Acid
Abstract
This technical guide provides a comprehensive framework for the characterization of the aqueous solubility and chemical stability of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, a novel small molecule with therapeutic potential. In the absence of established experimental data for this compound, this document outlines a series of robust, industry-standard protocols designed to generate the critical physicochemical data required for its advancement in drug development. The methodologies detailed herein are grounded in the principles of scientific integrity and are designed to be self-validating. This guide is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and formulation development of new chemical entities.
Introduction
5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is a pyridine carboxylic acid derivative with a molecular formula of C₁₁H₁₁NO₃ and a molecular weight of 205.21 g/mol [1][2]. Its structure, featuring a hydrophilic nicotinic acid core and a more lipophilic butynyl side chain with a tertiary alcohol, suggests a complex solubility and stability profile. A thorough understanding of these properties is paramount for its successful development as a therapeutic agent, influencing everything from its biological screening and formulation design to its long-term storage and clinical efficacy.
This guide presents a systematic approach to elucidating the solubility and stability of this compound, drawing upon established methodologies for the parent compound, nicotinic acid, and best practices in pharmaceutical sciences[3][4].
Physicochemical Properties and Predicted Characteristics
While experimental data is not yet available, we can make some initial predictions based on the structure of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid and the known properties of nicotinic acid.
| Property | Predicted Value/Characteristic | Rationale |
| pKa | Two pKa values are expected: one for the carboxylic acid (around 4-5) and one for the pyridine nitrogen (around 2-3). | Based on the pKa of nicotinic acid and potential electronic effects of the substituent. |
| LogP | A calculated LogP of approximately 0.9 suggests moderate lipophilicity[1]. | The butynyl side chain increases lipophilicity compared to nicotinic acid. |
| Solubility | pH-dependent solubility is anticipated. Higher solubility is expected at pH values above the carboxylic acid pKa and below the pyridine nitrogen pKa. | The presence of ionizable groups is a key determinant of aqueous solubility[5][6]. |
| Stability | Potential for degradation via hydrolysis of the butynyl linkage under strong acidic or basic conditions. Susceptibility to oxidation at the pyridine ring and the tertiary alcohol. Photostability will need to be determined. | The chemical functionalities present in the molecule suggest these degradation pathways[7][8]. |
Comprehensive Solubility Assessment
A multi-faceted approach is necessary to fully characterize the solubility of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.
Kinetic and Thermodynamic Solubility
Kinetic solubility is a high-throughput assessment of how quickly a compound dissolves, often from a DMSO stock solution, while thermodynamic solubility represents the true equilibrium solubility of the solid form in a given solvent[9][10][11].
This protocol outlines a rapid assessment of kinetic solubility.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer[12].
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
This "gold standard" method determines the equilibrium solubility[5][9].
-
Sample Preparation: Add an excess amount of solid 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid to vials containing a range of pharmaceutically relevant solvents (e.g., water, PBS pH 7.4, 0.1 M HCl, ethanol, propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.
Diagram: Solubility Determination Workflow
Caption: Workflow for kinetic and thermodynamic solubility determination.
pH-Solubility Profile
Due to the presence of both an acidic carboxylic acid and a basic pyridine nitrogen, the aqueous solubility of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is expected to be highly dependent on pH[6][13][14].
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 1 to 12 (e.g., HCl/KCl for pH 1-2, acetate for pH 3-5, phosphate for pH 6-8, borate for pH 9-10, and KCl/NaOH for pH 11-12).
-
Solubility Measurement: Perform the shake-flask thermodynamic solubility assay as described in section 3.1.2 in each of these buffers.
-
Data Plotting: Plot the logarithm of the solubility versus pH to generate the pH-solubility profile.
| pH | Predicted Solubility (µg/mL) | Dominant Species |
| 1.2 | High | Cationic (protonated pyridine) |
| 4.0 | Low (near pKa of COOH) | Neutral |
| 7.4 | Moderate | Anionic (deprotonated COOH) |
| 10.0 | High | Anionic |
Comprehensive Stability Assessment
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies are conducted under conditions more severe than accelerated stability testing and are a key component of developing stability-indicating analytical methods[1][7][8].
Forced Degradation Studies
The goal is to achieve 5-20% degradation to ensure that the degradation products are formed at detectable levels without complete destruction of the parent molecule[1].
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 M HCl at 60 °C for up to 72 hours.
-
Base Hydrolysis: Treat a solution of the compound with 0.1 M NaOH at 60 °C for up to 72 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% H₂O₂ at room temperature for up to 24 hours.
-
Thermal Degradation: Expose the solid compound to 80 °C (dry heat) and 80 °C with 75% relative humidity for up to one week.
-
Photostability: Expose a solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines[15].
Diagram: Forced Degradation Study Workflow
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. (PDF) STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW [academia.edu]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. raytor.com [raytor.com]
- 6. crcom.se [crcom.se]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. enamine.net [enamine.net]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. Determination of pH-Solubility Profile and Development of Predict...: Ingenta Connect [ingentaconnect.com]
- 14. eurekaselect.com [eurekaselect.com]
- 15. onyxipca.com [onyxipca.com]
An In-Depth Technical Guide to the Potential Biological Activity of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel compound, 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid. While direct biological data for this specific molecule is not yet publicly available, its structural similarity to nicotinic acid (niacin) and its derivatives suggests a range of plausible therapeutic applications. This document outlines a logical, multi-tiered research plan, commencing with fundamental physicochemical characterization and progressing through in silico modeling, comprehensive in vitro assays, and targeted in vivo studies. The proposed experimental workflows are designed to elucidate the compound's pharmacodynamic and pharmacokinetic profiles, with a primary focus on its potential as a lipid-modifying, anti-inflammatory, and anti-cancer agent. This guide is intended to serve as a strategic roadmap for researchers and drug development professionals seeking to unlock the therapeutic potential of this promising nicotinic acid analog.
Introduction: The Rationale for Investigating 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid
Nicotinic acid, a well-established therapeutic agent, exerts a variety of beneficial effects, most notably in the management of dyslipidemia.[1][2][3] Its ability to lower low-density lipoprotein (LDL) and triglyceride levels while concurrently raising high-density lipoprotein (HDL) levels has made it a cornerstone in cardiovascular disease prevention.[1][4] Beyond its lipid-modifying properties, research has unveiled its involvement in anti-inflammatory and cellular signaling pathways, broadening its therapeutic potential.[5][6] The development of nicotinic acid derivatives has been an active area of research, aiming to enhance efficacy, improve the side-effect profile, and explore new therapeutic indications.[6][7][8]
The subject of this guide, 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, is a novel analog featuring a unique alkynyl side chain at the 5-position of the pyridine ring. This structural modification presents an intriguing opportunity to modulate the parent molecule's biological activity. The introduction of the hydroxy- and methyl- groups on the butynyl chain could influence receptor binding affinity, metabolic stability, and overall pharmacokinetic properties. This guide proposes a systematic approach to characterize the biological activity of this compound, with the ultimate goal of identifying its therapeutic promise.
Compound Profile:
| Property | Value | Source |
| IUPAC Name | 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | - |
| CAS Number | 886505-83-5 | [9][10] |
| Molecular Formula | C11H11NO3 | [9][10] |
| Molecular Weight | 205.21 g/mol | [9][10] |
Hypothesized Biological Activities and Mechanisms of Action
Based on the extensive literature on nicotinic acid and its analogs, we can formulate several primary hypotheses regarding the potential biological activities of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.
Lipid-Modifying Effects via GPR109A (HCAR2) Activation
The primary mechanism by which nicotinic acid exerts its lipid-lowering effects is through the activation of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2), which is highly expressed in adipocytes.[1][11] Activation of GPR109A leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in the activity of hormone-sensitive lipase. This cascade ultimately decreases the mobilization of free fatty acids from adipose tissue to the liver, thereby reducing the synthesis of triglycerides and VLDL, and consequently LDL.[4]
We hypothesize that 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid will act as an agonist at the GPR109A receptor. The novel side chain may influence the binding affinity and efficacy at this receptor, potentially leading to a more potent or selective lipid-modifying agent.
Caption: Hypothesized GPR109A signaling pathway for 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.
Anti-Inflammatory Properties
Nicotinic acid has demonstrated anti-inflammatory effects, which are believed to contribute to its anti-atherosclerotic properties independent of its lipid-lowering actions.[5] These effects are mediated, in part, through the GPR109A receptor on immune cells, such as macrophages and neutrophils, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]
We hypothesize that 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid will exhibit anti-inflammatory activity. Its unique chemical structure may enhance its interaction with GPR109A on immune cells or potentially engage other anti-inflammatory pathways.
Potential as an Anticancer Agent
Emerging research has highlighted the potential of nicotinic acid derivatives as anticancer agents.[8] The mechanisms are varied but can include the modulation of cellular metabolism, induction of apoptosis, and inhibition of cancer cell proliferation.[12]
Given the structural novelty of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, it is plausible that it may possess anticancer properties. The alkynyl functional group, in particular, is a feature present in some known anticancer compounds and could confer novel cytotoxic or cytostatic activities.
Proposed Experimental Workflows
A phased approach to the investigation of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is recommended, progressing from foundational studies to more complex biological evaluations.
Caption: Phased experimental workflow for the characterization of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.
Phase 1: Foundational Characterization
3.1.1 Synthesis and Purification
-
Objective: To synthesize and purify 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid with a purity of >98% for use in all subsequent biological assays.
-
Methodology: The synthesis will likely involve a Sonogashira coupling reaction between a suitable 5-halonicotinic acid ester and 2-methyl-3-butyn-2-ol, followed by deprotection of the carboxylic acid. Purification will be achieved through column chromatography and recrystallization. Detailed synthetic procedures for related compounds can be found in the chemical literature.[13]
-
Validation: Purity and structural integrity will be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
3.1.2 Physicochemical Characterization
-
Objective: To determine the fundamental physicochemical properties of the compound to inform formulation development and assay design.
-
Protocols:
-
Solubility: Determined in various aqueous buffers (pH 4.0, 7.4, 9.0) and organic solvents (DMSO, ethanol) using a standardized shake-flask method followed by HPLC quantification.
-
Stability: Assessed in different pH buffers and in the presence of light and elevated temperatures over time, with degradation products monitored by HPLC.
-
pKa Determination: Measured using potentiometric titration or UV-metric methods.
-
3.1.3 In Silico Modeling
-
Objective: To predict the binding mode and affinity of the compound for the GPR109A receptor.
-
Methodology: Molecular docking studies will be performed using a validated homology model or a crystal structure of GPR109A, if available. The compound will be docked into the putative binding site, and the interactions with key amino acid residues will be analyzed. This can provide initial insights into the structure-activity relationship.[11]
Phase 2: In Vitro Biological Screening
3.2.1 GPR109A Receptor Binding and Functional Assays
-
Objective: To determine the affinity and functional activity of the compound at the GPR109A receptor.
-
Protocols:
-
Radioligand Binding Assay: A competitive binding assay using a cell line stably expressing human GPR109A and a known radiolabeled ligand (e.g., [³H]-nicotinic acid). The IC₅₀ value will be determined.
-
cAMP Functional Assay: A functional assay to measure the inhibition of forskolin-stimulated cAMP production in GPR109A-expressing cells. The EC₅₀ value and maximal efficacy will be determined to classify the compound as a full or partial agonist.
-
3.2.2 In Vitro Anti-Inflammatory Assays
-
Objective: To evaluate the anti-inflammatory potential of the compound.
-
Protocol:
-
Culture RAW 264.7 macrophage cells.
-
Pre-treat cells with varying concentrations of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant using ELISA kits.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.[6]
-
3.2.3 In Vitro Anticancer Screening
-
Objective: To screen for potential anticancer activity across a diverse range of cancer cell lines.
-
Methodology: The compound will be submitted to the National Cancer Institute's NCI-60 human tumor cell line screen. This will provide data on the compound's potency and selectivity against 60 different cancer cell lines from nine different cancer types.
3.2.4 In Vitro ADME Profiling
-
Objective: To assess the preliminary drug-like properties of the compound.
-
Protocols:
-
Metabolic Stability: Incubate the compound with human and rat liver microsomes and measure the rate of disappearance over time using LC-MS/MS.
-
Cytochrome P450 (CYP) Inhibition: Evaluate the potential of the compound to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9) using commercially available assay kits.
-
Phase 3: In Vivo Proof-of-Concept Studies
Should the in vitro data demonstrate promising activity, the following in vivo studies will be initiated. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.
3.3.1 Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
-
Objective: To determine the pharmacokinetic profile and establish a dose-response relationship in a relevant animal model.
-
Methodology:
-
PK Study: Administer the compound to rats via intravenous and oral routes at a single dose. Collect blood samples at various time points and analyze the plasma concentrations of the compound using a validated LC-MS/MS method.[14] Key parameters such as clearance, volume of distribution, half-life, and oral bioavailability will be calculated.[15]
-
PD Study: In parallel with the PK study, a relevant biomarker of GPR109A activation, such as a transient decrease in plasma free fatty acids, will be measured.
-
3.3.2 In Vivo Models of Disease
-
Dyslipidemia Model: A high-fat diet-induced hamster or mouse model of dyslipidemia will be used. Animals will be treated with the compound for several weeks, and changes in plasma lipid profiles (total cholesterol, LDL, HDL, triglycerides) will be measured.
-
Inflammation Model: An LPS-induced systemic inflammation model in mice can be employed. The compound will be administered prior to the LPS challenge, and circulating levels of inflammatory cytokines will be quantified.
-
Cancer Xenograft Model: If potent and selective anticancer activity is observed in vitro, a human tumor xenograft model in immunocompromised mice will be established. The effect of the compound on tumor growth will be monitored over time.
Data Interpretation and Future Directions
The data generated from this comprehensive research plan will provide a robust initial assessment of the therapeutic potential of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.
-
Favorable Outcome: Strong GPR109A agonism, coupled with positive results in the in vivo dyslipidemia model and a good pharmacokinetic profile, would warrant further preclinical development as a novel lipid-modifying agent. Potent anti-inflammatory or anticancer activity would open up additional avenues for investigation and lead optimization.
-
Unfavorable Outcome: Weak or no activity at GPR109A, poor in vivo efficacy, or an undesirable pharmacokinetic profile would suggest that further investment in this specific compound may not be justified. However, the structure-activity relationship data obtained could inform the design of future analogs.
Conclusion
5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid represents an unexplored chemical entity with the potential to build upon the well-established therapeutic benefits of nicotinic acid. The systematic and rigorous experimental approach outlined in this guide provides a clear path to elucidating its biological activities and determining its potential as a novel therapeutic agent. The insights gained from this research will not only define the future of this specific molecule but also contribute to the broader understanding of nicotinic acid pharmacology.
References
-
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1163-1173. [Link]
-
Benyó, Z., Gille, A., Kero, J., Csiky, M., Suchánková, M. C., Nüsing, R. M., ... & Offermanns, S. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. Journal of Clinical Investigation, 115(12), 3634-3640. [Link]
-
Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8), S20-S26. [Link]
-
Abdel-Nasser, M., El-Sayed, M. A., El-Gendy, M. A., & Mahmoud, Z. I. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79-106. [Link]
-
Wikipedia. (2024). Nicotinic acid. [Link]
-
Al-Ostoot, F. H., Al-Bayati, Z. A. F., & Al-Amiery, A. A. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Chemical Reviews, 3(4), 283-295. [Link]
-
Dr. G Bhanu Prakash. (2023, March 15). 10. Nicotinic acid: Pharmacology Video Lectures USMLE Step 1 [Video]. YouTube. [Link]
-
Kaur, M., & Singh, M. (2019). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Current Organic Chemistry, 23(20), 2271-2294. [Link]
-
Damaj, M. I., Creasy, G. S., Martin, B. R., & May, E. L. (1996). Pharmacology of novel nicotinic analogs. Drug Development Research, 38(3‐4), 177-187. [Link]
-
Kopecký, M., Šantl, M., Svoboda, M., & Kovaříková, P. (2020). Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. Pharmaceutics, 12(2), 103. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Niacin. Retrieved February 14, 2026, from [Link].
- Google Patents. (n.d.). US3272832A - Nicotinic acid derivatives and process for the preparation thereof.
-
Navarro, H. A., Carroll, F. I., & Blough, B. E. (2015). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs. Bioorganic & medicinal chemistry, 23(17), 5776–5785. [Link]
- Google Patents. (n.d.). US2586808A - Nicotinic acid production.
-
Sager, J., & IJzerman, A. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 435–453. [Link]
-
Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a. Retrieved February 14, 2026, from [Link]
-
BioSpace. (2026, January 5). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. [Link]
-
Frontiers in Bioengineering and Biotechnology. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link]
-
The Medical Biochemistry Page. (2026, January 28). Vitamin B3: Metabolism and Functions. [Link]
-
Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved February 14, 2026, from [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-66. [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. chemscene.com [chemscene.com]
- 10. 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | CAS 886505-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. researchgate.net [researchgate.net]
- 14. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 15. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Literature review of alkynyl-substituted nicotinic acids
An In-Depth Technical Guide to Alkynyl-Substituted Nicotinic Acids: Synthesis, SAR, and Therapeutic Potential
Abstract
Nicotinic acid, a fundamental pyridine-based scaffold and a form of vitamin B3, is a privileged structure in medicinal chemistry, serving as a cornerstone for numerous therapeutic agents.[1][2] The introduction of an alkynyl group—a linear, rigid, and electronically distinct moiety—onto this scaffold offers a powerful strategy for modulating pharmacological activity, enhancing target specificity, and introducing a versatile chemical handle for further derivatization.[3] This technical guide provides a comprehensive review for researchers and drug development professionals on the synthesis, characterization, and pharmacological applications of alkynyl-substituted nicotinic acids and their derivatives. We will delve into the causality behind synthetic choices, particularly palladium-catalyzed cross-coupling reactions, and provide detailed, self-validating protocols. The narrative synthesizes field-proven insights into the structure-activity relationships (SAR) of these compounds across various therapeutic areas, including oncology, infectious diseases, and inflammation.[4][5][6] By presenting quantitative data in structured tables and illustrating key workflows and concepts with diagrams, this guide aims to serve as an authoritative resource for harnessing the potential of alkynyl-substituted nicotinic acids in modern drug discovery.
Chapter 1: The Strategic Fusion of Nicotinic Acid and the Alkynyl Moiety
The Nicotinic Acid Scaffold: A Privileged Structure in Medicinal Chemistry
Nicotinic acid (niacin) is a vital precursor for the biosynthesis of the coenzyme nicotinamide adenine dinucleotide (NAD+), which is essential for numerous metabolic and cellular regulation processes.[7] Beyond its physiological role, its heterocyclic pyridine ring and carboxylic acid group provide a robust and versatile framework for chemical modification. This has led to the development of a wide array of derivatives with diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[5][8][9]
The Alkynyl Group: A Unique Functional Moiety in Drug Design
The carbon-carbon triple bond, or alkynyl group, is far more than a simple linker. Its distinct characteristics are strategically employed by medicinal chemists to solve complex pharmacological challenges:
-
Structural Rigidity and Linearity: The sp-hybridized carbons impart a rigid, linear geometry. This conformational constraint can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.
-
Electronic Properties: The alkyne is a weakly polarizable, electron-rich functional group that can participate in non-covalent interactions within a protein binding pocket, including π-π stacking and interactions with charged residues.
-
Metabolic Stability: Unlike more labile functional groups, the triple bond is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Bioisostere: The alkynyl group can serve as a bioisostere for other chemical groups, such as phenyl rings or amides, allowing chemists to probe structure-activity relationships while altering physicochemical properties.
-
A Versatile Chemical Handle: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the efficient and specific conjugation of the core scaffold to other molecules, such as imaging agents, solubility enhancers, or components of proteolysis-targeting chimeras (PROTACs).
Scientific Rationale: Why Combine the Two?
The strategic introduction of an alkynyl substituent onto the nicotinic acid core is driven by the hypothesis that this modification can confer significant advantages. The rigid linker can orient other substituents to optimally engage with target binding sites, a principle demonstrated in the development of potent kinase inhibitors where the ethynyl linker was found to be critical for activity.[10] Furthermore, the alkyne can serve as a key pharmacophoric element itself or act as a stable platform for building out more complex structures, ultimately enabling the fine-tuning of a compound's biological activity and drug-like properties.
Chapter 2: Synthetic Strategies for Alkynyl-Substituted Nicotinic Acids
Core Synthetic Approach: Sonogashira Cross-Coupling
The Sonogashira reaction is the preeminent method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Its reliability, mild reaction conditions, and high tolerance for a wide range of functional groups make it the gold standard for synthesizing alkynyl-substituted nicotinic acids.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is used. The palladium complex orchestrates the main catalytic cycle (oxidative addition and reductive elimination), while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which is crucial for the transmetalation step. This synergistic system allows the reaction to proceed at lower temperatures and with higher efficiency than palladium-only systems.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to neutralize the hydrogen halide byproduct generated during the reaction and also acts as the solvent in many cases. Its basicity is sufficient to deprotonate the terminal alkyne without causing unwanted side reactions.
-
Starting Materials: The synthesis typically starts with a halogenated nicotinic acid derivative, most commonly an iodo- or bromo-substituted precursor, as the C-X bond reactivity in the crucial oxidative addition step follows the order I > Br > Cl. The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent side reactions and improve solubility in organic solvents.
This protocol is a self-validating system. Successful coupling is confirmed by the disappearance of starting materials (monitored by TLC or LC-MS) and the appearance of a new, less polar product. The structure is then unequivocally confirmed by spectroscopic analysis as described in Chapter 3.
-
Preparation: To a dry, oven-baked flask under an inert atmosphere (e.g., Argon or Nitrogen), add the halogenated nicotinic acid ester (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq.), and the copper(I) iodide (CuI, 0.04-0.10 eq.).
-
Solvent and Reagents: Add degassed solvent, such as tetrahydrofuran (THF) or dioxane, followed by the amine base (e.g., Et₃N, 3.0 eq.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq.) to the mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-substituted nicotinic acid ester.
-
Hydrolysis (Optional): If the free acid is desired, the resulting ester can be hydrolyzed under standard basic (e.g., LiOH in THF/H₂O) or acidic conditions.
Caption: Workflow for the structural validation of synthesized compounds.
Chapter 4: Pharmacological Applications and Structure-Activity Relationships (SAR)
The introduction of the alkynyl group has unlocked potent activity in several therapeutic areas. This section reviews key findings and analyzes the underlying SAR.
Oncology: Kinase and DNA Demethylase Inhibition
-
FLT3ITD Inhibition in AML: Recent studies have shown that alkynyl nicotinamides exhibit potent antileukemic activity against FMS-like tyrosine kinase 3 (FLT3) internal tandem duplication (ITD) mutations, which are common drivers in acute myeloid leukemia (AML). [4]One lead compound, HSN748, was shown to outperform the FDA-approved inhibitor Gilteritinib against drug-resistant AML models. [4]The alkynyl group in these molecules likely serves to orient the nicotinamide headgroup and other substituents for optimal interaction within the ATP-binding pocket of the kinase.
-
Lipid Kinase (PIKfyve) Inhibition: In a study of isothiazolo[4,3-b]pyridines, a scaffold related to nicotinic acid, the 3-alkynyl substituent was found to be absolutely critical for potent inhibition of the lipid kinase PIKfyve. [10]Deletion of the triple bond or its reduction to an alkene or alkane resulted in a dramatic loss of activity. [10]This highlights a clear SAR where the rigid, linear geometry of the alkyne is essential for bioactivity.
-
DNA Demethylase (ALKBH2) Inhibition: Nicotinamide derivatives have been identified as inhibitors of ALKBH2, a DNA demethylase overexpressed in cancers like glioblastoma. [11]While the cited study did not focus on alkynyl derivatives, this provides a promising avenue for future exploration, where the alkynyl moiety could be used to probe the enzyme's active site and improve potency or selectivity.
| Scaffold | Target | R Group (at Alkyne) | IC₅₀ (µM) | Key SAR Insight | Reference |
| Isothiazolo[4,3-b]pyridine | PIKfyve | Pyridin-3-yl | <0.1 | Alkynyl linker is essential for high potency. | [10] |
| Isothiazolo[4,3-b]pyridine | PIKfyve | (None - alkyne deleted) | 0.602 | Removal of alkyne leads to >6-fold loss in potency. | [10] |
| Isothiazolo[4,3-b]pyridine | PIKfyve | (Alkene derivatives) | >1.0 | Reduction of alkyne to alkene diminishes potency. | [10] |
Antimicrobial Activity
The alkynyl group has also proven to be a key determinant of antimicrobial efficacy.
-
Antimycobacterial Activity: A series of 5-alkynyl-substituted pyrimidine nucleosides were evaluated for activity against Mycobacterium bovis and Mycobacterium avium. [6]A clear SAR emerged based on the length of the alkynyl side chain.
-
Potent Activity: Derivatives with long alkyl chains (5-decynyl, 5-dodecynyl, 5-tetradecynyl) showed the highest potency.
-
No Activity: Nucleosides with short chains (ethynyl, propynyl, pentynyl) were largely inactive. [6] * Detrimental Modification: The incorporation of a terminal phenyl group on the alkyne (phenylethynyl) eliminated the antimicrobial effect. [6] This suggests that a long, lipophilic chain is required, likely to facilitate passage through the mycobacterial cell wall or to interact with a specific hydrophobic binding pocket in the target enzyme.
-
Caption: SAR of alkynyl chain length on antimycobacterial activity.
Nicotinic Acetylcholine Receptor (nAChR) Modulation
While direct studies on alkynyl-substituted nicotinic acids as nAChR modulators are emerging, the broader field of nicotinic analogues provides a strong rationale for their investigation. [12]The rigid nature of the alkyne can be used to lock the orientation of the pyridine ring relative to other parts of the molecule, potentially leading to subtype-selective agonists or antagonists. [13][14]The alkyne can function as a non-hydrolyzable replacement for the ester group in acetylcholine, creating more stable ligands to probe receptor structure and function.
Chapter 5: Future Directions and Perspectives
The research reviewed herein demonstrates that alkynyl-substituted nicotinic acids are a rich source of pharmacologically active compounds. The future of this field is promising, with several clear avenues for further investigation:
-
Exploring Chemical Space: The majority of studies have focused on substitution at the 3-, 5-, and 6-positions of the pyridine ring. A systematic exploration of all possible substitution patterns is warranted to build a more complete SAR map.
-
Leveraging "Click" Chemistry: The terminal alkyne is an ideal handle for post-synthetic modification. This can be used to attach fluorescent dyes for target engagement studies, polyethylene glycol (PEG) chains to improve pharmacokinetics, or linking moieties for the development of bivalent ligands or PROTAC degraders.
-
Computational Modeling: As more SAR data becomes available, the development of quantitative structure-activity relationship (QSAR) models can guide the rational design of new derivatives with improved potency and selectivity. [15]Docking studies can help visualize binding modes and explain the observed SAR.
-
New Therapeutic Targets: The demonstrated success in oncology and infectious disease should encourage the screening of these compounds against other target classes, such as G-protein coupled receptors (GPCRs) and other enzyme families where nicotinamide-based inhibitors have shown promise.
By combining rational design, efficient synthesis, and thorough biological evaluation, the field of alkynyl-substituted nicotinic acids is poised to deliver the next generation of innovative therapeutic agents.
References
- Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia. (2024). J Clin Invest., 134(12).
- Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflamm
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
- Alkaloids Derived
- Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. (2025). PubMed.
- Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. (2013). Chem Pharm Bull (Tokyo), 61(9), 933-40.
- Nicotinic acid derivatives: Application and uses, review. (2021).
- Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (1996). Bioorg Med Chem, 4(12), 2211-7.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers.
- Structural Activity Relationship - Cholinergic Drugs. Pharmacy 180.
- N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat stri
- Design, synthesis, and structure activity relationship analysis of new betulinic acid deriv
- Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modul
- Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. (2018). Juniper Publishers.
- Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties. PMC.
- Design and studies of novel 5-substituted alkynylpyrimidine nucleosides as potent inhibitors of mycobacteria. PubMed.
Sources
- 1. uobabylon.edu.iq [uobabylon.edu.iq]
- 2. researchgate.net [researchgate.net]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and studies of novel 5-substituted alkynylpyrimidine nucleosides as potent inhibitors of mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-n-alkylpyridinium analogs, a novel class of nicotinic receptor antagonists: selective inhibition of nicotine-evoked [3H] dopamine overflow from superfused rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical Characterization of A‐582941: A Novel α7 Neuronal Nicotinic Receptor Agonist with Broad Spectrum Cognition‐Enhancing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and structure activity relationship analysis of new betulinic acid derivatives as potent HIV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid in drug discovery
Application Note: 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic Acid in Drug Discovery
Executive Summary & Strategic Utility
5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid (CAS 886505-83-5) serves as a critical "lynchpin intermediate" in modern medicinal chemistry. Structurally, it consists of a nicotinic acid core functionalized at the 5-position with a 2-methyl-3-butyn-2-ol moiety.
In drug discovery, this molecule is rarely the final drug; rather, it is the industry-standard masked equivalent of 5-ethynylnicotinic acid. The bulky dimethyl-hydroxymethyl group acts as a protecting group for the terminal alkyne, preventing premature polymerization (Glaser coupling) and improving solubility during intermediate purification steps.
Key Applications:
-
DNA-Encoded Libraries (DEL): Precursor to 5-ethynylnicotinic acid, a high-fidelity "click chemistry" handle for tagging pharmacophores to DNA barcodes.
-
Nicotinic Acetylcholine Receptor (nAChR) Agonists: Synthesis of 5-alkynyl analogs (e.g., 5-ethynyl-anabasine derivatives) which show enhanced potency and selectivity compared to native alkaloids.
-
Fragment-Based Drug Discovery (FBDD): The nicotinic acid moiety binds to GPR109A and other metabolic targets, while the 5-position vector allows for "fragment growing" into adjacent solvent channels.
Visual Workflow: From Reagent to Discovery
The following diagram illustrates the central role of this intermediate in diverging synthetic pathways.
Caption: Synthetic workflow showing the generation of the masked alkyne intermediate and its activation for downstream discovery applications.
Protocol A: Synthesis of the Masked Intermediate
This protocol details the Sonogashira coupling required to synthesize 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid. This step is preferred over direct ethynylation because the dimethyl carbinol group prevents the formation of insoluble homocoupling byproducts.
Reagents & Equipment:
-
Substrate: 5-Bromonicotinic acid (1.0 equiv)
-
Alkyne Source: 2-Methyl-3-butyn-2-ol (1.5 equiv)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv)
-
Co-Catalyst: Copper(I) iodide [CuI] (0.01 equiv)
-
Base/Solvent: Triethylamine (Et₃N) [Excess, acts as solvent/base] or Et₃N/DMF (1:5 ratio)
-
Atmosphere: Argon or Nitrogen (Strictly degassed)
Step-by-Step Methodology:
-
Degassing (Critical): In a flame-dried Schlenk flask, dissolve 5-bromonicotinic acid in dry DMF/Et₃N. Sparge with argon for 15 minutes. Why? Oxygen promotes the Glaser homocoupling of alkynes, reducing yield.
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂ and CuI under a positive stream of argon. The solution typically turns yellow/brown.
-
Alkyne Addition: Add 2-methyl-3-butyn-2-ol via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM). The product is more polar than the bromide starting material.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or perform flash chromatography (DCM:MeOH gradient).
Yield Expectation: 85–95% QC Check: ¹H NMR should show a singlet (~1.6 ppm) corresponding to the six methyl protons of the protecting group.
Protocol B: Activation (Deprotection) to 5-Ethynylnicotinic Acid
This is the "activation" step. The 3-hydroxy-3-methylbut-1-ynyl group releases acetone under basic thermal conditions, revealing the terminal alkyne.
Reagents:
-
Substrate: 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid
-
Base: Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (3.0 equiv)
-
Solvent: Toluene (anhydrous) or Isopropanol
-
Apparatus: Dean-Stark trap (optional but recommended for Toluene)
Methodology:
-
Dissolution: Suspend the substrate in Toluene. Add solid powdered NaOH.
-
Reflux: Heat the mixture to reflux (110°C).
-
Mechanism: The reaction proceeds via a Retro-Favorskii type mechanism. Acetone is liberated. If using a Dean-Stark trap, the removal of acetone/solvent drives the equilibrium forward.
-
Duration: Reflux for 2–4 hours.
-
Isolation:
-
Cool the reaction mixture. The product exists as the sodium salt.
-
Add water to dissolve the solids.[3]
-
Acidify carefully with HCl to pH ~3. The free acid 5-ethynylnicotinic acid will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Safety Note: 5-Ethynylnicotinic acid is polymerizable. Store at -20°C in the dark.
Application Note: DNA-Encoded Library (DEL) Synthesis
In DEL synthesis, the carboxylic acid of the nicotinic core is often used to attach the scaffold to the DNA-linked amine, while the alkyne serves as the diversity vector.
Experimental Logic:
-
Attachment: The carboxylic acid is activated (EDC/HOAt) and coupled to a DNA-conjugated amine (the "Headpiece").
-
Diversity Step: The now-immobilized 5-ethynylnicotinamide undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a library of organic azides.
CuAAC Protocol for DEL (On-DNA):
| Component | Concentration | Role |
| DNA-Scaffold | 1 mM (in water) | Substrate (Ethynyl-bearing) |
| R-Azide | 20 mM (in DMSO) | Diversity Element |
| CuSO₄ | 1 mM | Catalyst Source |
| Na Ascorbate | 2 mM | Reductant (Cu²⁺ → Cu⁺) |
| THPTA | 5 mM | Ligand (Protects DNA from Cu degradation) |
| Buffer | Phosphate (pH 8) | Solvent |
Procedure:
-
Mix DNA-Scaffold and R-Azide in buffer.
-
Pre-mix CuSO₄ and THPTA, then add Na Ascorbate.
-
Add the catalyst complex to the reaction.
-
Incubate at 25°C for 1 hour.
-
Precipitate DNA with Ethanol to remove small molecule reagents.
References
-
Sonogashira Coupling Mechanism & Applications: Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]
-
Synthesis of Alkynyl Nicotinic Acids: Kozhushkov, S. I., et al. (2005). Synthesis of 5-ethynylnicotinic acid derivatives. Synthetic Communications. [Link]
-
Deprotection of Propargyl Alcohols (Retro-Favorskii): Hhavlik, M., et al. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions.[4] Beilstein Journal of Organic Chemistry. [Link][4]
-
Application in nAChR Agonists: Deba, F., et al. (2017). 5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor.[5] International Journal for Parasitology: Drugs and Drug Resistance. [Link]
-
Click Chemistry on DNA (DEL Protocols): Zhulyn, O., et al. (2020). DNA-Encoded Chemistry: Methods and Protocols. Methods in Molecular Biology. [Link]
Sources
- 1. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 2. rsc.org [rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-5-ethynyl-anabasine, a novel compound, is a more potent agonist than other nicotine alkaloids on the nematode Asu-ACR-16 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid
Welcome to the technical support guide for 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid (CAS 886505-83-5). This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of purifying this valuable nicotinic acid derivative. The unique bifunctional nature of this molecule—possessing both a carboxylic acid and a basic pyridine ring—along with impurities stemming from its common synthesis route, presents distinct purification challenges. This guide provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve your desired purity.
Section 1: Understanding the Challenge - The Chemistry of Impurities
5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is typically synthesized via a Sonogashira cross-coupling reaction.[1][2] This reaction involves coupling a halogenated nicotinic acid derivative (e.g., 5-bromo or 5-iodonicotinic acid) with 2-methyl-3-butyn-2-ol in the presence of palladium and copper catalysts.[1] Understanding this synthetic pathway is critical because it dictates the likely impurity profile of your crude product.
Diagram: Common Impurity Profile from Sonogashira Synthesis
Caption: Potential impurities in the synthesis of the target compound.
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most efficient method for purifying multi-gram quantities of this compound, provided a suitable solvent system can be identified.[3] The key is to leverage the compound's unique solubility profile.
Q1: My crude product is a sticky, dark-colored oil after synthesis. How can I get it to crystallize?
Probable Cause: This is a common issue resulting from a combination of residual solvent and multiple impurities, especially catalyst residues which can inhibit crystallization and impart color.
Solution Pathway:
-
Initial Cleanup (Aqueous Workup): Before attempting crystallization, perform an acidic aqueous wash. Dissolve the crude oil in a suitable organic solvent like ethyl acetate. Wash with a dilute acid (e.g., 1M HCl). This protonates the pyridine nitrogen, forming a salt that is often more crystalline, but it also protonates residual amine base (like triethylamine), pulling it into the aqueous layer. Caution: The target compound may have some solubility in the acidic aqueous layer, so minimize the volume used.
-
Decolorization: Residual palladium often causes the dark color.[4] After the acid wash and solvent evaporation, dissolve the crude material in a hot solvent (e.g., ethanol or an ethanol/water mixture) and add a small amount of activated carbon (typically 1-2% w/w).[4] Stir at high temperature for 15-20 minutes, then perform a hot filtration through a pad of Celite to remove the carbon.
-
Solvent Screening: The zwitterionic nature of the molecule means its solubility is highly dependent on pH and solvent polarity. Test a range of solvents on a small scale.
| Solvent System | Observation & Rationale | Suitability |
| Water | The compound is likely sparingly soluble in cold water but more soluble in hot water, a classic requirement for recrystallization.[4][5] | Excellent Starting Point |
| Ethanol/Water | A good mixed-solvent system. Dissolve in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly turbid. Allow to cool slowly. | High |
| Isopropanol (IPA) | Often a good choice for polar compounds. | Good |
| Acetonitrile | Can be effective, but ensure all residual water from the workup is removed. | Moderate |
| Ethyl Acetate/Hexane | Useful for precipitating the polar product from a less polar solution, but may "crash out" impurities as well. | Use with Caution |
Step-by-Step Protocol: Recrystallization from Ethanol/Water
-
Place the crude, decolorized material in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Heat the solution to boiling. Add hot deionized water dropwise until you observe persistent cloudiness.
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize recovery.[3]
-
Collect the crystals by vacuum filtration, washing with a small amount of cold water or a cold ethanol/water mixture.
-
Dry the crystals under high vacuum.
Section 3: Troubleshooting Column Chromatography
When recrystallization fails or when very high purity is required, column chromatography is the method of choice. The key challenge is the compound's polarity and its tendency to streak on silica gel.
Q2: My compound streaks badly on my silica gel TLC plate, making separation impossible. What's wrong?
Probable Cause: The free carboxylic acid and the basic pyridine nitrogen are interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor peak shape and streaking.
Solution Pathway:
-
Modify the Mobile Phase: The most effective solution is to add a modifier to the eluent to suppress the unwanted interactions.
-
Add Acetic or Formic Acid: Add 0.5-2% acetic acid or formic acid to your mobile phase (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). The acid protonates the pyridine nitrogen, preventing it from binding to the silica. It also helps keep the carboxylic acid in its neutral form, leading to more predictable elution.
-
Use a Different Stationary Phase: If streaking persists, consider alternative stationary phases.
-
Reverse-Phase (C18): This is an excellent alternative. The compound will be eluted with a polar mobile phase, typically a gradient of water and acetonitrile or methanol, often with a small amount of acid modifier like formic acid or TFA (0.1%).[6]
-
Alumina (Neutral or Basic): Neutral alumina can sometimes give better results than silica for basic compounds, but the carboxylic acid may still pose a challenge.
-
-
Q3: I ran a column, but my fractions are still contaminated with the alkyne homocoupling byproduct. How can I improve the separation?
Probable Cause: The alkyne dimer (2,7-dimethyl-3,5-octadiyne-2,7-diol) is significantly less polar than your target compound. If it's still present, your mobile phase may be too polar, causing it to co-elute with your product.
Solution Pathway:
-
Use a Gradient Elution: Start with a less polar solvent system to first elute the non-polar dimer completely.
-
Example Silica Gel Gradient:
-
Flush: Start with 100% Hexane or a high Hexane/Ethyl Acetate ratio (e.g., 4:1) to wash the dimer off the column. Monitor the elution with a TLC stained with potassium permanganate (which visualizes the alkyne).
-
Elute Product: Gradually increase the polarity by adding more ethyl acetate, and then methanol, to elute your target compound. A typical gradient might be from 100% Ethyl Acetate to 95:5 Ethyl Acetate/Methanol (with 1% acetic acid throughout).
-
-
-
Pre-column Purification: If the dimer is a major contaminant, consider a preliminary purification. Dissolve the crude mixture in a minimal amount of dichloromethane or ethyl acetate and add hexane to precipitate your more polar target compound, leaving much of the non-polar dimer in solution.
Diagram: Purification Strategy Decision Workflow
Caption: Decision workflow for selecting a purification method.
Section 4: Frequently Asked Questions (FAQs)
Q: What is the expected melting point for pure 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid? A: While a specific literature value for this exact compound is not widely reported, pure nicotinic acid melts at 237 °C.[7] Substitution typically alters the melting point, but you should expect a sharp melting point in the range of 200-250 °C for a pure, crystalline solid. A broad melting range indicates the presence of impurities.
Q: How can I confirm the identity and purity of my final product? A: A combination of techniques is recommended:
-
¹H NMR: To confirm the structure and check for the absence of signals from starting materials or the alkyne dimer.
-
LC-MS: To obtain an accurate mass and a purity assessment by peak area. A suitable method would be a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.[6]
-
TLC: A quick check for purity. Ensure you see a single spot in multiple solvent systems.
Q: My final product is pure by NMR but still has a slight yellow tint. Is this a problem? A: A faint yellow color is often due to trace amounts of palladium catalyst that are not visible by NMR. For many applications, this is not an issue. If an absolutely colorless material is required, a second recrystallization with activated carbon treatment or passing a solution of the compound through a small plug of silica gel or Celite may be necessary.
Q: Is the compound stable to heat and acidic/basic conditions during purification? A: The nicotinic acid core is very robust.[8] The tertiary propargyl alcohol is also generally stable. The compound can withstand typical purification conditions, including boiling in recrystallization solvents and exposure to dilute acids (like acetic acid in chromatography) for moderate periods. Strong, prolonged exposure to harsh acids or bases at high temperatures should be avoided.
References
- Organic Syntheses, Coll. Vol. 3, p. 334 (1955); Vol. 21, p. 81 (1941).
- ChemScene. 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid.
- Santa Cruz Biotechnology, Inc. 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.
- Purification of nicotinic acid.
- Wikipedia. Sonogashira coupling.
- PubMed. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Royal Society of Chemistry.
- SIELC Technologies. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column.
- Sinfoo Biotech. 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid,(CAS# 886505-83-5).
- PubMed. Determination of the nicotine metabolite trans-3'-hydroxycotinine in urine of smokers using gas chromatography with nitrogen-selective detection or selected ion monitoring.
- ResearchGate.
- Organic Chemistry Portal. Sonogashira Coupling.
- LCGC International. Analysis of Bioavailable Niacin (Vitamin B3)
- PMC.
- Wikipedia. Nicotinic acid.
- University of Missouri–St. Louis.
- Neliti.
- IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food.
- Google Patents.
- Journal of Baqai Medical University. A Review on Biochemical and Pharmaceutical Aspects of Nicotinamide.
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. murov.info [murov.info]
- 4. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Technical Support Center: Optimizing Reaction Conditions for Nicotinic Acid Derivatization
Welcome to the technical support center for nicotinic acid derivatization. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common challenges encountered during the synthesis of nicotinic acid derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions and achieve high-yield, high-purity products.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering practical solutions grounded in chemical principles.
Esterification Reactions
Question: My Fischer esterification of nicotinic acid is giving a very low yield. What are the likely causes and how can I improve it?
Answer: Low yields in Fischer esterification of nicotinic acid are a frequent issue, often stemming from a few key factors:
-
Equilibrium Limitations: The Fischer esterification is a reversible reaction. The water generated as a byproduct can hydrolyze the ester back to the starting materials, limiting the yield.[1]
-
Solution: To drive the equilibrium towards the product, it is crucial to remove water as it forms. This can be achieved by:
-
Using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene).
-
Employing a large excess of the alcohol, which also serves as the solvent.[2]
-
Adding a dehydrating agent, though this can complicate the workup.
-
-
-
Protonation of the Pyridine Nitrogen: Nicotinic acid contains a basic pyridine nitrogen that can be protonated by the strong acid catalyst (e.g., H₂SO₄). This creates a positive charge on the ring, deactivating the carboxyl group towards nucleophilic attack by the alcohol.
-
Solution: While some protonation is unavoidable, using a minimal amount of catalyst is advisable. Alternatively, consider a different catalytic system or a two-step approach where the carboxylic acid is first activated.
-
-
Incomplete Reaction: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] Increase the reaction time or temperature as needed, but be mindful of potential side reactions at higher temperatures.
-
Question: I'm trying to synthesize a nicotinic acid ester using a more complex, acid-sensitive alcohol. The Fischer conditions are too harsh. What are my alternatives?
Answer: For acid-sensitive substrates, moving away from strong acid catalysis is essential. Here are milder, more effective alternatives:
-
Activation of the Carboxylic Acid: This is the most common and versatile strategy. The hydroxyl group of the carboxylic acid is converted into a better leaving group, facilitating the attack by the alcohol.[4]
-
Acyl Chloride Formation: Convert nicotinic acid to nicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] The resulting acyl chloride is highly reactive and will readily react with the alcohol, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl byproduct.
-
Coupling Reagents: Use carbodiimide coupling agents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 4-Dimethylaminopyridine (DMAP) or N-Hydroxysuccinimide (NHS).[7][8][9] These reagents form a highly reactive O-acylisourea intermediate that is readily attacked by the alcohol.
-
Experimental Protocol: Esterification of Nicotinic Acid via Acyl Chloride
-
Preparation of Nicotinoyl Chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add nicotinic acid.
-
Slowly add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents) dropwise at 0 °C.[7]
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.[5] The reaction is complete when gas evolution ceases.
-
Remove the excess thionyl chloride under reduced pressure. The resulting solid is nicotinoyl chloride hydrochloride.[5][6]
-
-
Ester Formation:
-
Dissolve the nicotinoyl chloride hydrochloride in an anhydrous, inert solvent (e.g., dichloromethane or THF).
-
In a separate flask, dissolve the alcohol (1 equivalent) and a non-nucleophilic base like triethylamine or pyridine (2-3 equivalents) in the same solvent.
-
Slowly add the alcohol/base solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Workup typically involves washing with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying the organic layer and removing the solvent in vacuo.
-
Purify the crude ester by column chromatography or distillation.
-
Amide Bond Formation
Question: My amide coupling reaction between nicotinic acid and an amine is failing or giving low yields. I'm using a standard carbodiimide coupling agent like EDC.
Answer: Amide coupling failures, even with standard reagents, often point to issues with the amine's nucleophilicity, steric hindrance, or suboptimal reaction conditions.
-
Poor Nucleophilicity of the Amine: Anilines and other aromatic amines are significantly less nucleophilic than aliphatic amines. This can lead to slow or incomplete reactions.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can often drive the coupling to completion.
-
Use Additives: Incorporate coupling additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).[7] These form an activated ester intermediate that is more reactive towards weakly nucleophilic amines than the O-acylisourea intermediate from EDC alone.
-
Alternative Coupling Reagents: For particularly challenging couplings, consider more potent phosphonium-based reagents (e.g., BOP, PyBOP) or aminium/uronium reagents (e.g., HBTU, HATU).[10]
-
-
-
Steric Hindrance: If either the nicotinic acid derivative or the amine is sterically bulky near the reactive centers, the coupling efficiency can be dramatically reduced.
-
Solution: In addition to using more powerful coupling reagents and higher temperatures, consider a two-step approach by first forming the highly reactive nicotinoyl chloride.[7]
-
-
Solubility Issues: If any of the reactants or the activated intermediate precipitates from the reaction mixture, the reaction will stop.
-
Solution: Choose a solvent system in which all components are soluble. Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF) are common choices. For poorly soluble starting materials, DMF is often a good option.[7]
-
Question: I am observing significant side products in my amide coupling reaction, particularly the formation of an N-acylurea byproduct.
Answer: The formation of N-acylurea is a classic side reaction in carbodiimide-mediated couplings. It occurs when the O-acylisourea intermediate, instead of reacting with the amine, rearranges to the more stable but unreactive N-acylurea.
-
Cause: This rearrangement is often competitive with the desired amine attack, especially when the amine is a poor nucleophile or is present in low concentration.
-
Solution:
-
Use Additives: The most effective way to prevent this is to use HOBt or NHS.[7][10] These additives rapidly trap the O-acylisourea intermediate to form an active ester, which is not susceptible to this rearrangement.
-
Reaction Order: Add the coupling agent (e.g., EDC) to a solution of the nicotinic acid and the additive (e.g., HOBt) first. Allow this mixture to stir for a few minutes to form the active ester before adding the amine.
-
Diagram: General Workflow for Nicotinic Acid Derivatization
Caption: Decision workflow for synthesizing nicotinic acid esters and amides.
II. Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvent for my derivatization reaction?
The ideal solvent should dissolve all reactants and reagents, be inert to the reaction conditions, and have an appropriate boiling point for the desired reaction temperature.
-
For Acyl Chloride Formation: Anhydrous, non-protic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene are suitable.
-
For Coupling Reactions: Aprotic polar solvents like DMF, DCM, and THF are commonly used. DMF is particularly good for dissolving polar starting materials and peptides.[7]
-
For Fischer Esterification: The alcohol reactant is typically used as the solvent.[2]
Q2: My final product is difficult to purify. What are some common impurities and how can I remove them?
Purification is often the most challenging step. Common impurities and purification strategies are summarized below:
| Impurity | Origin | Removal Strategy |
| Unreacted Nicotinic Acid | Incomplete reaction | Wash the organic extract with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution) to convert the acid into its water-soluble salt.[1] |
| N-Acylurea | Side reaction in carbodiimide couplings | This impurity is often difficult to remove. Prevention is key (use HOBt/NHS). If formed, careful column chromatography is usually required. |
| Dicyclohexylurea (DCU) | Byproduct of DCC coupling | DCU is poorly soluble in most organic solvents. It can often be removed by filtration of the reaction mixture. |
| Residual Coupling Reagents/Additives | Excess reagents used | Aqueous washes can remove water-soluble reagents like EDC hydrochloride and HOBt. |
Recrystallization is also a powerful purification technique for solid derivatives.[11][12]
Q3: Do I need to protect the pyridine nitrogen of nicotinic acid before derivatization?
In most cases, protecting the pyridine nitrogen is not necessary. While it can be protonated by strong acids or react with highly electrophilic reagents, standard derivatization conditions are generally tolerated. The nitrogen's basicity is relatively low, and its potential side reactions can often be managed by the choice of reagents and conditions (e.g., using a non-nucleophilic base during acyl chloride reactions). For highly sensitive or complex multi-step syntheses, protection might be considered, but it adds two steps (protection and deprotection) to the sequence.[13]
Q4: Can I use GC-MS to monitor my reaction or analyze my final product?
While HPLC is more common for direct analysis of nicotinic acid and its derivatives, GC-MS can be used.[3][14] However, the carboxylic acid group of nicotinic acid makes it non-volatile. Therefore, a derivatization step (e.g., esterification to a methyl or ethyl ester) is typically required to make the analyte suitable for GC analysis.[15] Some modern GC-MS methods have been developed to analyze niacin without derivatization, but this may not be universally applicable.[16][17][18]
Diagram: Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low-yield derivatization reactions.
References
-
PrepChem. Synthesis of Nicotinoyl chloride. Available from: [Link]
-
Vaia. Nicotinic acid, more commonly named niacin, is one of the B vitamins. Show how nicotinic acid can be converted to (a) ethyl nicotinate and then to (b) nicotinamide. Available from: [Link]
-
MDPI. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Available from: [Link]
-
PrepChem. Synthesis of nicotinoyl chloride hydrochloride. Available from: [Link]
-
ResearchGate. Synthesis of acid chlorides?. Available from: [Link]
- Google Patents. Non-catalytic preparation of nicotinic acid esters.
- Google Patents. Process for the purification of nicotinic acid amide I.
-
Jack Westin. Carboxylic Acids Important Reactions. Available from: [Link]
-
YouTube. Carboxylic Acid Derivatives Part 18 - Activation of Carboxylic acids. Available from: [Link]
-
Chemistry LibreTexts. 17.22: How Cells Activate Carboxylic Acids. Available from: [Link]
-
Organic Syntheses. Nicotinic acid. Available from: [Link]
- Google Patents. Purification of nicotinic acid.
-
MDPI. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
ResearchGate. Eco-Friendly Direct GC-MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available from: [Link]
-
ResearchGate. A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques | Request PDF. Available from: [Link]
-
Food Research. Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Available from: [Link]
-
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]
-
Semantic Scholar. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Available from: [Link]
-
Organic Chemistry Portal. Protective Groups. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
Sources
- 1. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. mdpi.com [mdpi.com]
- 8. jackwestin.com [jackwestin.com]
- 9. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. hepatochem.com [hepatochem.com]
- 11. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Protective Groups [organic-chemistry.org]
- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 15. myfoodresearch.com [myfoodresearch.com]
- 16. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Side reactions to avoid during the synthesis of alkynyl nicotinic acids.
Welcome to the technical support center for the synthesis of alkynyl nicotinic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we will address common challenges and side reactions encountered during the synthesis, with a focus on providing practical, field-proven solutions. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Common Side Reactions
The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of alkynyl nicotinic acids, forming a crucial carbon-carbon bond between a halo-nicotinic acid and a terminal alkyne.[1][2] While powerful, this reaction is not without its challenges. Below, we address the most frequently encountered side reactions in a question-and-answer format.
Issue 1: My primary byproduct is a homocoupled diyne. How can I prevent this?
Answer: The formation of a homocoupled 1,3-diyne, often referred to as Glaser-Hay coupling, is the most common side reaction in Sonogashira couplings.[3][4] This occurs when two molecules of your terminal alkyne couple with each other.
Root Causes & Solutions:
-
Presence of Oxygen: The Glaser coupling is an oxidative process promoted by oxygen.[5][6] It is critical to ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). All solvents and liquid reagents should be thoroughly degassed prior to use.[5][6]
-
Copper(I) Co-catalyst: Copper(I) salts, while accelerating the desired reaction, are also key promoters of Glaser coupling.[1][5][6]
-
Solution 1: Employ Copper-Free Conditions. Numerous copper-free Sonogashira protocols have been developed that effectively eliminate the Glaser homocoupling side reaction.[1][5] These systems often require careful selection of the palladium catalyst, ligand, and base to achieve high efficiency.[6]
-
Solution 2: Use a Protecting Group. Masking the terminal alkyne with a protecting group, such as a trialkylsilyl group (e.g., trimethylsilyl (TMS) or triisopropylsilyl (TIPS)), will prevent the homocoupling reaction.[5][7] The protecting group can be removed in a subsequent step under mild conditions.[5]
-
Experimental Protocol: TMS Protection of a Terminal Alkyne
-
Dissolve the terminal alkyne (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise. A color change is typically observed.
-
Stir the solution at -78 °C for 30-60 minutes.
-
Add chlorotrimethylsilane (1.1 equivalents) dropwise to the solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the TMS-protected alkyne.[5]
Issue 2: I am observing a significant amount of dehalogenated nicotinic acid in my crude product.
Answer: Dehalogenation, or hydrodehalogenation, is another common side reaction where the halide on your nicotinic acid derivative is replaced by a hydrogen atom.[8]
Mechanism and Prevention:
This side reaction occurs after the oxidative addition of the halo-nicotinic acid to the Pd(0) catalyst. The resulting Pd(II) complex can abstract a hydride from other components in the reaction mixture, such as the amine base or an alcohol solvent.[8] Subsequent reductive elimination of the aryl and hydride ligands yields the dehalogenated product and regenerates the Pd(0) catalyst.[8]
Troubleshooting Steps:
-
Choice of Base and Solvent: Amines and alcoholic solvents are often implicated as hydride sources.[8] Consider using a non-coordinating, anhydrous solvent and a sterically hindered amine base.
-
Water Content: Water can be a hydrogen source in some cross-coupling reactions.[9] Ensure all reagents and solvents are scrupulously dried.
-
Ligand Choice: The electronic and steric properties of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling and the undesired dehalogenation. Experimenting with different ligands may be necessary.
Issue 3: The reaction is sluggish, or I am recovering unreacted halo-nicotinic acid.
Answer: The reactivity of the halo-nicotinic acid is a critical factor for a successful Sonogashira coupling.
Factors Influencing Reactivity:
-
Nature of the Halide: The reactivity of the C-X bond towards oxidative addition to the palladium center follows the order: I > Br > Cl.[2][4] If you are using a less reactive bromide or chloride, more forcing conditions may be required.
-
Electronic Properties: Electron-withdrawing groups on the pyridine ring can enhance the rate of oxidative addition, which is often the rate-limiting step for less reactive halides.[4]
Strategies to Enhance Reactivity:
-
Increase Reaction Temperature: For less reactive aryl bromides and chlorides, higher temperatures may be necessary to drive the reaction to completion.[2][10]
-
Use a More Active Catalyst System:
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., t-Bu₃P) or N-heterocyclic carbene (NHC) ligands can accelerate the oxidative addition step.[4]
-
Palladium Precursor: The choice of palladium precursor can also impact activity.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Sonogashira reaction?
A1: The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves multiple crucial functions:
-
It deprotonates the terminal alkyne to form the reactive copper acetylide (in the copper-catalyzed version) or palladium acetylide.[4]
-
It neutralizes the hydrogen halide (HX) that is generated as a byproduct of the reaction.[4]
-
It can also act as a ligand for the palladium catalyst and, in some cases, as the solvent.[4]
Q2: Can I run a Sonogashira reaction in the presence of a carboxylic acid group on the nicotinic acid?
A2: Yes, the Sonogashira reaction is known for its excellent functional group tolerance.[11] However, the acidic proton of the carboxylic acid will be deprotonated by the amine base. This may require the use of additional equivalents of the base to ensure the reaction proceeds efficiently.
Q3: How do I choose the right protecting group for my terminal alkyne?
A3: The choice of protecting group depends on the stability of your other functional groups to the deprotection conditions.
-
TMS (trimethylsilyl): Easily removed with mild acid or fluoride sources (e.g., TBAF, K₂CO₃ in methanol).[5]
-
TIPS (triisopropylsilyl): More sterically hindered and therefore more robust than TMS. It requires stronger conditions for removal, typically TBAF.
Q4: My reaction mixture turns black. Is this normal?
A4: The formation of a black precipitate is often observed and is usually due to the formation of palladium black (colloidal palladium metal).[12] This can occur if the palladium catalyst is unstable under the reaction conditions. While not always detrimental, it can indicate a loss of active catalyst from the catalytic cycle. Using robust ligands and ensuring an inert atmosphere can help to minimize this.
Summary of Reaction Parameters and Their Impact on Side Reactions
| Parameter | Impact on Homocoupling | Impact on Dehalogenation | Recommendations |
| Atmosphere | High (O₂ promotes) | Low | Maintain a strictly inert (N₂ or Ar) atmosphere. Degas all solvents.[5][6] |
| Copper Co-catalyst | High (catalyzes) | Low | Consider copper-free protocols or use a protecting group on the alkyne.[1][5] |
| Base | Moderate | High (can be hydride source) | Use a sterically hindered amine. Ensure it is anhydrous.[8] |
| Solvent | Moderate | High (can be hydride source) | Use anhydrous, non-protic solvents. Avoid alcohols if dehalogenation is an issue.[8] |
| Temperature | High (can increase rate) | Moderate | Use the lowest temperature that allows for a reasonable reaction rate.[2][10] |
Visualizing the Reaction Pathways
To better understand the competition between the desired reaction and the major side reactions, the following diagrams illustrate the key catalytic cycles.
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Major side reaction pathways in the synthesis of alkynyl nicotinic acids.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Hu, Z., Peng, L., Qiu, R., & Orita, A. (2020). Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry, 40(10), 3112-3119. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., ... & van der Boom, M. E. (2014). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 33(18), 4959-4969. [Link]
-
Royal Society of Chemistry. Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. [Link]
-
ChemOrgChem. Sonogashira coupling reaction | Organometallic name reaction. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
Reddit. Sonogashira troubleshooting help needed. [Link]
-
Jasiński, M., & Chwalba, M. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry, 18, 296-304. [Link]
-
YouTube. Sonogashira Coupling. [Link]
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. [Link]
-
Organic Syntheses. Nicotinic Acid. [Link]
-
Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180. [Link]
-
Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]
-
NROChemistry. Sonogashira Coupling. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
Overcoming analytical challenges in the characterization of complex nicotinic acid derivatives
Technical Support Center: Characterization of Complex Nicotinic Acid Derivatives
Introduction: The Analytical Landscape
Nicotinic acid (NA), its amide form Nicotinamide (NAM), and complex derivatives like Nicotinamide Mononucleotide (NMN) and Nicotinamide Riboside (NR) represent a unique analytical challenge. These molecules are pivotal in lipid metabolism modulation and NAD+ precursor research. However, their high polarity, structural isomerism, and lability in biological matrices frequently lead to method failure.
This guide moves beyond standard protocols to address the why and how of troubleshooting these specific assays.
Module 1: Chromatographic Retention & Separation
The Core Challenge:
Most nicotinic acid derivatives are small, highly polar, zwitterionic molecules. On standard C18 columns, they often elute in the void volume (
Troubleshooting Guide: Retention Failure
Q: My target analyte elutes with the solvent front on a C18 column. How do I increase retention?
A: You are fighting the "Polarity Trap." Standard Reversed-Phase (RP) interactions are insufficient. You have three viable pathways:
-
HILIC (Hydrophilic Interaction Liquid Chromatography): Recommended for NMN, NR, and highly polar metabolites.
-
Mechanism: Uses a polar stationary phase (Amide or Silica) with a high-organic mobile phase. Water acts as the "strong" solvent.[1]
-
Protocol Insight: Use an Amide column (e.g., BEH Amide) rather than bare silica for better peak shape with basic moieties like the pyridine ring.
-
Mobile Phase: 90:10 ACN:Water with 10mM Ammonium Acetate (pH 9.0) often provides superior selectivity for nicotinic acid isomers compared to acidic pH.
-
-
Ion-Pairing Chromatography (IPC):
-
Mechanism: Add a hydrophobic ion-pairing reagent (e.g., Tetrabutylammonium or Hexylammonium acetate) to the mobile phase. The reagent adsorbs to the C18 surface, creating a "pseudo-ion-exchange" surface.
-
Warning: IPC reagents permanently modify columns and cause severe signal suppression in Mass Spectrometry (MS). Only use this for UV detection methods.
-
-
Porous Graphitic Carbon (PGC):
-
Mechanism: Retains polar compounds via charge-induced dipole interactions on the graphite surface.
-
Benefit: Excellent for separating structural isomers (e.g., Nicotinic vs. Isonicotinic acid).
-
Visualization: Column Selection Decision Tree
Caption: Decision matrix for selecting stationary phases based on analyte polarity and detection mode.
Module 2: Mass Spectrometry & Detection
The Core Challenge: Nicotinic acid derivatives are subject to severe matrix effects (ion suppression) in plasma and urine. Furthermore, the pyridine ring chemistry dictates specific ionization modes.
FAQ: Optimization of MS Parameters
Q: Should I use Positive or Negative ESI? A: It depends on the specific derivative's functional groups.
-
Nicotinamide (NAM), NMN, NR: Use ESI(+) .[2] The pyridine nitrogen is easily protonated.
-
Nicotinic Acid (NA) / Nicotinuric Acid (NUA): These are amphoteric. While they ionize in ESI(+), ESI(-) often yields lower background noise and better sensitivity for the carboxylic acid moiety, provided the mobile phase pH is basic (ammonium acetate/ammonia).
Q: I see a "ghost peak" or carryover. What is it? A: Nicotinic acid is ubiquitous. It is often found in:
-
Plasticware (leaching).
-
Soap residues on glassware.
-
Solution: Use only LC-MS grade glass solvents and acid-washed glassware. Switch to silanized glass vials to prevent adsorption of cationic species like NMN.
Data: Optimized MRM Transitions
| Analyte | Polarity | Precursor (m/z) | Product (m/z) | Mechanism |
| Nicotinic Acid (NA) | ESI (+) | 124.0 | 80.0 | Loss of CO₂ |
| Nicotinamide (NAM) | ESI (+) | 123.0 | 80.0 | Loss of CONH₂ |
| NMN | ESI (+) | 335.1 | 123.0 | Loss of Ribose-Phosphate |
| Nicotinuric Acid | ESI (-) | 179.0 | 135.0 | Loss of CO₂ |
Module 3: Sample Preparation & Stability
The Core Challenge: Complex derivatives like NMN and NR are chemically unstable. NMN degrades to Nicotinamide (NAM) in plasma due to enzymatic activity (CD38/CD157) and chemical hydrolysis, leading to false positives for NAM and false negatives for NMN.
Protocol: Stabilization & Extraction
Step 1: Enzyme Quenching (Critical)
-
Immediate Action: Upon blood collection, plasma must be separated immediately at 4°C.
-
Additives: Do not use standard heparin alone.
-
Recommendation: Acidify plasma immediately with 5% Formic Acid or mix with Methanol (-20°C) to denature CD38 enzymes that rapidly degrade NAD+ precursors [1].
Step 2: Extraction Workflow (Protein Precipitation)
-
Aliquot: 50 µL Plasma.
-
Internal Standard: Add 10 µL Deuterated IS (Nicotinic Acid-d4). Crucial for correcting matrix effects.
-
Precipitation: Add 200 µL cold Acetonitrile/Methanol (3:1) containing 1% Formic Acid.[2][3][4]
-
Vortex/Centrifuge: 10 min at 15,000 x g (4°C).
-
Supernatant: Transfer to silanized glass vial. Do not evaporate to dryness if analyzing volatile esters; inject directly if sensitivity allows.
Visualization: Sample Prep Workflow
Caption: Stabilization and extraction workflow emphasizing enzymatic quenching for NAD+ precursors.
Module 4: Isomer Differentiation
The Core Challenge: Distinguishing Nicotinic Acid (Vitamin B3) from its isomer Isonicotinic Acid (4-pyridinecarboxylic acid) is difficult because they share the same mass (m/z 124) and similar fragmentation patterns.
Troubleshooting Guide:
-
Chromatographic Separation:
-
Method: Use a PFP (Pentafluorophenyl) column or HILIC Amide.
-
Logic: The position of the carboxylic acid (position 3 vs. position 4) alters the pKa slightly and the interaction with the fluorine atoms on a PFP column, allowing baseline separation.
-
-
Unique Fragment Ions (MS/MS):
-
While both produce m/z 80 (pyridine ring), optimizing collision energy (CE) can reveal ratio differences.
-
Advanced: Use Ion Mobility Spectrometry (IMS) if available, as the collisional cross-section (CCS) differs between the 3- and 4-substituted rings.
-
References
-
Vertex AI Search. (2025). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection. National Institutes of Health. 3[5]
-
Vertex AI Search. (2025). Reversed-Phase (RP) and Hydrophilic Interaction (HILIC) Separation Mechanisms for the Assay of Nicotine and E-Cigarette Liquids. MDPI Molecules. 6
-
Vertex AI Search. (2025). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies.[1][2][4] 1
-
Vertex AI Search. (2025). Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column. SIELC Technologies.[7][8] 7
-
Vertex AI Search. (2025). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level. National Institutes of Health (PMC). 9[5]
Sources
- 1. agilent.com [agilent.com]
- 2. bevital.no [bevital.no]
- 3. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]
- 9. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Framework for the Evaluation of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic Acid and Its Analogs
This guide presents a comprehensive framework for the comparative study of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, a novel analog of nicotinic acid. As experimental data for this specific compound is not yet publicly available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the necessary synthetic strategies, physicochemical characterizations, and pharmacological evaluations required to elucidate its therapeutic potential relative to well-established nicotinic acid analogs. The protocols and methodologies described herein are designed to ensure scientific rigor and generate high-quality, reproducible data.
Introduction: The Enduring Relevance of Nicotinic Acid and the Quest for Novel Analogs
Nicotinic acid, also known as niacin or Vitamin B3, is a fundamental nutrient and the oldest lipid-lowering agent used in clinical practice.[1][2] Its pharmacological efficacy is primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A, also known as HCA₂), which is highly expressed in adipocytes and immune cells like macrophages.[3][4] Activation of GPR109A by nicotinic acid leads to a Gαi-mediated inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5][6] This cascade ultimately suppresses lipolysis in adipose tissue, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and very-low-density lipoproteins (VLDL).[7] Furthermore, nicotinic acid is unique in its ability to significantly increase levels of high-density lipoprotein (HDL) cholesterol.[4]
Despite its benefits, the clinical utility of nicotinic acid is often limited by a prominent side effect: cutaneous vasodilation, or flushing, which is mediated by GPR109A activation in skin immune cells.[5] This has driven extensive research into the development of analogs that might retain the therapeutic lipid-modifying effects while minimizing or eliminating the flushing response.
This guide focuses on 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid , a novel analog featuring a bulky, functionalized alkyne substituent at the 5-position of the pyridine ring. The introduction of this moiety could significantly alter the compound's physicochemical properties, receptor binding kinetics, and downstream signaling. The objective of this document is to propose a structured, in-depth comparative study to characterize this novel compound against key benchmarks:
-
Nicotinic Acid: The parent compound and clinical gold standard.
-
Nicotinamide: A primary metabolite of nicotinic acid and fellow B3 vitamer, which lacks significant lipid-lowering activity and does not activate GPR109A, serving as a negative control for receptor-mediated effects.[8]
-
Acipimox: A well-characterized synthetic analog used clinically, known to be a potent GPR109A agonist.[3]
By systematically evaluating 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid using the protocols that follow, the scientific community can determine its potential as a next-generation therapeutic agent.
Synthesis and Physicochemical Characterization: Establishing a Foundation
A prerequisite for any pharmacological study is the synthesis and thorough characterization of the molecule of interest. The proposed study would begin with these foundational steps.
Proposed Synthesis of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid
A plausible and efficient synthetic route would involve a Sonogashira cross-coupling reaction. This choice is based on the reliability of palladium-catalyzed cross-coupling for forming carbon-carbon bonds between sp- and sp²-hybridized centers.
Proposed Workflow:
-
Esterification: Commercially available 5-bromonicotinic acid would first be esterified (e.g., methyl or ethyl ester) to protect the carboxylic acid and improve solubility in organic solvents for the subsequent coupling step.
-
Sonogashira Coupling: The resulting 5-bromonicotinate ester would be coupled with 2-methyl-3-butyn-2-ol using a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., triethylamine).
-
Hydrolysis: The final step would be the saponification (hydrolysis) of the ester group to yield the target carboxylic acid, 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.
The final product would require purification via recrystallization or column chromatography, and its identity and purity confirmed through spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) and HPLC analysis.
Comparative Physicochemical Properties
Understanding properties such as molecular weight, lipophilicity (LogP), and polar surface area (TPSA) is critical for interpreting pharmacological data and predicting drug-like characteristics.
Table 1: Physicochemical Properties of Nicotinic Acid and Selected Analogs
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| Nicotinic Acid | C₆H₅NO₂ | 123.11[9] | 0.36[10] | 63.32 | |
| Nicotinamide | C₆H₆N₂O | 122.12 | -0.37 | 69.37 | |
| Acipimox | C₆H₆N₂O₂ | 154.14 | -0.89 | 75.40 | |
| 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | ![]() | C₁₁H₁₁NO₃ | 205.21[11] | 0.90 (Predicted)[11] | 70.42 (Predicted)[11] |
Predicted values for the target compound are from vendor databases and require experimental verification.
In Vitro Pharmacological Evaluation: Probing the Mechanism of Action
The central hypothesis is that 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid will act as a modulator of the GPR109A receptor. The following in vitro experiments are designed to test this hypothesis and quantify the compound's affinity and functional potency.
GPR109A Signaling Pathway
Activation of GPR109A initiates a signaling cascade that is central to both the therapeutic effects and side effects of nicotinic acid. Understanding this pathway is crucial for interpreting functional assay data.
Caption: GPR109A signaling pathway upon agonist binding.
Experiment 1: GPR109A Radioligand Displacement Assay
This experiment will determine the binding affinity (Ki) of the test compounds for the GPR109A receptor by measuring their ability to displace a known high-affinity radioligand.
-
Cell Culture & Membrane Preparation:
-
Culture HEK-293 or CHO cells stably expressing human GPR109A.
-
Harvest cells, wash with phosphate-buffered saline (PBS), and centrifuge.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer, re-centrifuge, and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add in order:
-
Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
A fixed concentration of radioligand (e.g., [³H]-Nicotinic Acid) near its Kd value.
-
Increasing concentrations of the unlabeled competitor (5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, Nicotinic Acid, Acipimox, or Nicotinamide) over a logarithmic range (e.g., 10⁻¹¹ M to 10⁻⁴ M).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Define non-specific binding (NSB) wells containing radioligand and a high concentration of an unlabeled agonist (e.g., 10 µM Nicotinic Acid).
-
Define total binding (B₀) wells containing only radioligand and membranes.
-
-
Incubation & Harvesting:
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Data Analysis:
-
Dry the filter mat, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Calculate the percentage of specific binding for each competitor concentration.
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the GPR109A radioligand binding assay.
Experiment 2: Functional cAMP Inhibition Assay
This experiment will determine the functional potency (EC₅₀) and efficacy of the compounds by measuring their ability to inhibit forskolin-stimulated cAMP production.
-
Cell Preparation:
-
Use GPR109A-expressing cells as in the binding assay.
-
Harvest cells and resuspend them in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Seed the cells into a 384-well assay plate.
-
-
Compound Treatment:
-
Add increasing concentrations of the test compounds (5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, Nicotinic Acid, etc.) to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Stimulation and Lysis:
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the negative control to stimulate cAMP production.
-
Incubate for another 15-30 minutes.
-
Lyse the cells according to the detection kit manufacturer's protocol (e.g., HTRF, LANCE, or ELISA-based kits).
-
-
cAMP Detection:
-
Perform the cAMP measurement following the kit's instructions. For an HTRF assay, this involves adding two reagents: a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.
-
Incubate for 60 minutes in the dark.
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm).
-
Convert the HTRF ratio to cAMP concentration using a standard curve.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (maximal effect).
-
Data Summary and Interpretation
The data generated from these experiments will allow for a direct, quantitative comparison of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid with the benchmark compounds.
Table 2: Proposed Comparative Pharmacological Profile
| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC₅₀, nM) | Maximal Efficacy (% Inhibition) |
| Nicotinic Acid | Literature Value | Literature Value | ~100% |
| Nicotinamide | >10,000 (Expected) | No Activity (Expected) | 0% (Expected) |
| Acipimox | Literature Value | Literature Value | ~100% |
| 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | To be determined | To be determined | To be determined |
Interpreting the Results: The key to this study is understanding the structure-activity relationship (SAR). The addition of the 5-(3-hydroxy-3-methylbut-1-ynyl) group introduces significant bulk and a polar hydroxyl group compared to the simple hydrogen in nicotinic acid.
-
If Potency is Increased (Lower Ki and EC₅₀): This would suggest that the alkyne moiety makes favorable interactions within the GPR109A binding pocket, potentially through hydrogen bonding via the tertiary alcohol or hydrophobic interactions.
-
If Potency is Decreased: This might indicate that the steric bulk of the substituent hinders optimal binding to the receptor.
-
Partial Agonism (Emax < 100%): If the compound shows a lower maximal effect than nicotinic acid, it would be classified as a partial agonist. This could be a highly desirable trait, as partial agonists can sometimes offer a better balance between therapeutic effects and side effects.
Conclusion
The framework detailed in this guide provides a rigorous and comprehensive plan for the characterization of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid. By executing these well-defined synthetic and pharmacological protocols, researchers can effectively compare its properties to those of nicotinic acid and other key analogs. The resulting data will be crucial in determining whether this novel structure offers a differentiated profile, potentially leading to a new therapeutic candidate with an improved efficacy and safety window for the management of dyslipidemia and related cardiovascular diseases.
References
-
Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. PLoS ONE. [Link][3]
-
Li, D., et al. (2018). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Cellular Physiology and Biochemistry. [Link][12]
-
Li, X., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. Journal of Biological Chemistry. [Link][5]
-
Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation. [Link][13]
-
Knowles, H. J., et al. (2013). Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PLoS ONE. [Link][6]
-
Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology. [Link][4]
-
Google Patents. Nicotinic acid derivatives and process for the preparation thereof. [14]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link][1][2]
-
Google Patents. Process for the preparation of nicotinic acid. [15]
-
ResearchGate. Synthesis of nicotinic acid derivative 5a. [Link][17]
-
Kwiecień, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules. [Link][18]
-
IUPHAR/BPS Guide to PHARMACOLOGY. nicotinic acid. [Link][19]
-
Council for Responsible Nutrition. (2013). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. [Link][8]
-
Ilie, O. D., et al. (2020). Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. Antioxidants. [Link][21]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 8. crnusa.org [crnusa.org]
- 9. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 11. chemscene.com [chemscene.com]
- 12. Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US3272832A - Nicotinic acid derivatives and process for the preparation thereof - Google Patents [patents.google.com]
- 15. US2409345A - Process for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nicotinic acid | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 20. Patents & Products — Garg Lab [garg.chem.ucla.edu]
- 21. Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress: Further Molecular and Clinical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nicotinic Acid and Nicotinamide: Foundational Insights for the Drug Discovery Professional
An In-Depth Guide to Understanding the Biological Activities of Two Vitamin B3 Vitamers, with Context for the Exploration of Novel Derivatives such as 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid
For researchers and drug development professionals, understanding the nuanced differences between structurally similar bioactive molecules is paramount. This guide provides a detailed comparison of the biological activities of nicotinic acid and its amide derivative, nicotinamide. While both are vitamers of vitamin B3 and precursors to the essential coenzymes NAD+ and NADP+, their distinct pharmacological profiles lead to different therapeutic applications. We will also contextualize this comparison with reference to synthetic derivatives like 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, highlighting the importance of understanding the parent molecules when exploring novel chemical entities for which biological data may be limited.
Introduction: A Tale of Two Vitamers
Nicotinic acid and nicotinamide are the two principal forms of vitamin B3, an essential human nutrient.[1] Both are fundamental to cellular metabolism, primarily through their role in the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).[1] These coenzymes are critical for a vast array of redox reactions central to energy production, DNA repair, and cell signaling.[1]
Despite their shared role as NAD+ precursors, the substitution of a carboxyl group (in nicotinic acid) with a carboxamide group (in nicotinamide) results in significant differences in their mechanisms of action and overall biological effects. Nicotinic acid is well-known for its lipid-modifying properties, while nicotinamide is widely recognized for its anti-inflammatory and photoprotective effects.[2][3] Synthetic derivatives of nicotinic acid, such as 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, represent efforts to modulate these activities for therapeutic benefit, although specific biological data for many such novel compounds are not always publicly available.
Core Mechanistic Differences: A Fork in the Signaling Pathway
The primary divergence in the biological activities of nicotinic acid and nicotinamide stems from their interactions with specific cellular receptors and enzymes.
Nicotinic Acid: The most well-characterized unique mechanism of nicotinic acid is its action as a potent agonist of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[2] This receptor is highly expressed in adipocytes and immune cells. Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of triglycerides and VLDL, which ultimately leads to a reduction in LDL ("bad") cholesterol.[2] In contrast, nicotinamide does not activate GPR109A.
Nicotinamide: Nicotinamide's biological effects are largely independent of GPR109A. Instead, its activities are primarily attributed to its role as a direct precursor in the NAD+ salvage pathway and its ability to inhibit certain enzymes. As a precursor to NAD+, it supports cellular energy metabolism and provides the necessary substrate for NAD+-dependent enzymes involved in DNA repair, such as poly(ADP-ribose) polymerases (PARPs). Furthermore, nicotinamide has been shown to have anti-inflammatory properties by modulating various signaling pathways.
The following diagram illustrates the distinct primary signaling pathways for nicotinic acid and nicotinamide.
Caption: Distinct primary signaling pathways of Nicotinic Acid and Nicotinamide.
Comparative Biological Activities
The differing mechanisms of nicotinic acid and nicotinamide translate into distinct and sometimes overlapping biological activities. The following table summarizes these differences, with supporting experimental data where available.
| Biological Activity | 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | Nicotinamide | Supporting Experimental Evidence for Nicotinamide |
| Lipid Modification | Data not publicly available. As a nicotinic acid derivative, potential for GPR109A agonism exists but is unconfirmed. | No significant lipid-modifying effects. | Clinical trials have not shown a significant effect of nicotinamide on cholesterol or triglyceride levels. |
| Anti-inflammatory | Data not publicly available. Other nicotinic acid derivatives have shown anti-inflammatory activity.[4] | Potent anti-inflammatory effects. | In vitro studies show nicotinamide reduces the production of pro-inflammatory cytokines. |
| DNA Repair | Data not publicly available. | Enhances DNA repair. | Studies in human keratinocytes demonstrate that nicotinamide enhances the repair of UV-induced DNA damage. |
| Photoprotection | Data not publicly available. | Offers protection against UV-induced immunosuppression. | Clinical studies have shown oral nicotinamide can reduce the incidence of actinic keratoses and non-melanoma skin cancers. |
| Sebum Reduction | Data not publicly available. | Reduces sebum production. | Topical application of nicotinamide has been shown to reduce sebum excretion rates in clinical studies. |
| Vasodilation (Flushing) | Data not publicly available, but as a nicotinic acid derivative, it has the potential to cause flushing via GPR109A activation. | Does not cause flushing. | Nicotinamide does not activate GPR109A, the receptor responsible for the flushing response. |
Experimental Protocols
To aid researchers in the comparative evaluation of these compounds, we provide detailed, step-by-step methodologies for key experiments.
In Vitro GPR109A Activation Assay
This assay is crucial for determining if a nicotinic acid derivative retains the ability to activate the GPR109A receptor, a key indicator of potential lipid-modifying and flushing side effects.
Objective: To measure the activation of the GPR109A receptor by a test compound using a cell-based calcium mobilization assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds: 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, Nicotinic acid (positive control), Nicotinamide (negative control).
-
96-well black, clear-bottom microplates.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the GPR109A-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of the test compounds, nicotinic acid, and nicotinamide in assay buffer.
-
Assay: a. Wash the cells to remove excess dye. b. Place the plate in the fluorescence plate reader. c. Record a baseline fluorescence reading. d. Inject the compound solutions and continue to record fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence intensity to determine the extent of calcium mobilization, which is indicative of receptor activation. Plot dose-response curves to determine EC50 values.
Caption: Workflow for GPR109A activation assay.
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This protocol assesses the ability of a compound to suppress the inflammatory response in immune cells.
Objective: To quantify the inhibition of pro-inflammatory cytokine (e.g., TNF-α) production by a test compound in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM supplemented with 10% FBS and antibiotics.
-
LPS from E. coli.
-
Test compounds: 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, Nicotinamide (positive control), Vehicle control (e.g., DMSO).
-
TNF-α ELISA kit.
-
24-well cell culture plates.
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in 24-well plates and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds or controls for 1-2 hours.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response.
-
Incubation: Incubate the plates for 18-24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the percentage inhibition of TNF-α production for each compound concentration and calculate the IC50 value.
Caption: Workflow for in vitro anti-inflammatory assay.
Conclusion and Future Directions
The comparative analysis of nicotinic acid and nicotinamide reveals how a subtle structural modification—a carboxyl versus a carboxamide group—can lead to distinct pharmacological profiles. Nicotinic acid's primary unique action through the GPR109A receptor makes it a potent lipid-modifying agent, albeit with the common side effect of flushing.[2] In contrast, nicotinamide's effects are mediated through its role in cellular energy metabolism and enzyme inhibition, leading to significant anti-inflammatory and DNA repair properties without causing flushing.
For researchers investigating novel derivatives such as 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, this foundational knowledge is critical. The key question for any new nicotinic acid derivative is whether it retains affinity for the GPR109A receptor. If it does, it may share the lipid-modifying potential and flushing side effects of its parent compound. If the modification ablates GPR109A activity, its biological effects are more likely to be driven by other mechanisms, potentially similar to those of nicotinamide or entirely novel activities conferred by the new substituent. Recent studies on other nicotinic acid derivatives have explored their potential as anti-inflammatory, antimicrobial, and even vasorelaxant agents, indicating the broad therapeutic potential of this chemical scaffold.[4][5]
The lack of public data on 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid underscores the necessity for rigorous preclinical evaluation using assays such as those described in this guide. Such studies are essential to elucidate the structure-activity relationships that will drive the development of the next generation of therapeutics derived from this versatile vitamin.
References
-
Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]
-
Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]
-
Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. DergiPark. [Link]
-
Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
-
Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. IAD - Index of Academic Documents. [Link]
-
(PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]
-
Alkynyl nicotinamides show antileukemic activity in drug-resistant acute myeloid leukemia. JCI. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. ResearchGate. [Link]
-
(PDF) Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]
-
Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers. [Link]
-
PROCESS FOR PRODUCING NICOTINIC ACID. European Patent Office. [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]
-
Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. PMC. [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid
Introduction
5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid is a valuable building block in medicinal chemistry and drug development. Its rigid alkynyl linker and functionalized nicotinic acid core make it a versatile scaffold for the synthesis of a wide range of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in the pharmaceutical and life sciences industries. This guide provides a detailed, head-to-head comparison of the most common synthetic routes to 5-(3-hydroxy-3-methylbut-1-ynyl)nicotinic acid, offering insights into the practical advantages and disadvantages of each approach. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns.
Core Synthetic Strategy: The Sonogashira Coupling
The most prevalent and versatile approach to the synthesis of 5-(3-hydroxy-3-methylbut-1-ynyl)nicotinic acid involves a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a 5-halonicotinic acid derivative with 2-methyl-3-butyn-2-ol. The choice of the halogen on the nicotinic acid scaffold, the use of a copper(I) co-catalyst, and the decision to protect the carboxylic acid functionality present key variables that significantly impact the overall efficiency, cost, and scalability of the synthesis.
Below is a generalized workflow for the Sonogashira-based synthesis:
Caption: General workflow for the synthesis of the target molecule via Sonogashira coupling.
Head-to-Head Comparison of Sonogashira Coupling Routes
The Sonogashira coupling approach can be broadly categorized based on the starting 5-halonicotinic acid derivative and the presence or absence of a copper(I) co-catalyst.
Route 1: Traditional Copper-Cocatalyzed Sonogashira Coupling of Methyl 5-Bromonicotinate
This is a classic and widely employed route. It begins with the esterification of 5-bromonicotinic acid to its methyl ester, followed by the palladium- and copper-cocatalyzed coupling with 2-methyl-3-butyn-2-ol, and concludes with the hydrolysis of the resulting ester.
Rationale for Experimental Choices:
-
Esterification: The protection of the carboxylic acid as a methyl ester prevents potential side reactions and improves the solubility of the starting material in common organic solvents used for the coupling reaction.
-
Palladium Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), is the active catalyst that facilitates the oxidative addition of the aryl bromide.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is used to form a copper(I) acetylide intermediate with 2-methyl-3-butyn-2-ol. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. The use of a copper co-catalyst generally allows for milder reaction conditions (e.g., lower temperatures) and faster reaction times.[1]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
Catalytic Cycle of the Traditional Sonogashira Coupling:
Caption: Simplified catalytic cycles for the copper-cocatalyzed Sonogashira reaction.
Route 2: Copper-Free Sonogashira Coupling of Methyl 5-Bromonicotinate
Concerns about the potential for Glaser-type homocoupling of the alkyne in the presence of copper and the challenges of removing residual copper from the final product have led to the development of copper-free Sonogashira protocols.[2]
Rationale for Experimental Choices:
-
Absence of Copper: This variation avoids the formation of diacetylene byproducts and simplifies purification.[2]
-
Modified Catalytic System: To compensate for the absence of the copper acetylide intermediate, more reactive palladium catalysts and/or different bases are often employed. Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[3]
-
Base: Stronger organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often used in copper-free systems.
Catalytic Cycle of the Copper-Free Sonogashira Coupling:
Caption: Simplified catalytic cycle for the copper-free Sonogashira reaction.
Route 3: Sonogashira Coupling with 5-Iodonicotinic Acid Derivatives
The reactivity of the aryl halide in the Sonogashira coupling follows the order I > Br > Cl.[4] Therefore, starting with a 5-iodonicotinic acid derivative can offer significant advantages.
Rationale for Experimental Choices:
-
Enhanced Reactivity: The weaker carbon-iodine bond leads to a faster rate of oxidative addition to the palladium(0) catalyst, often allowing for lower catalyst loadings, milder reaction conditions (even room temperature), and shorter reaction times compared to the corresponding bromide.[4]
-
Potential for Higher Yields: The increased reactivity can translate to higher isolated yields of the desired product.
The main drawback of this route is the higher cost and potentially lower stability of 5-iodonicotinic acid compared to its bromo-counterpart.
Quantitative Data Comparison
| Parameter | Route 1: Cu-Catalyzed (Bromo) | Route 2: Cu-Free (Bromo) | Route 3: Cu-Catalyzed (Iodo) |
| Starting Material | Methyl 5-bromonicotinate | Methyl 5-bromonicotinate | Ethyl 5-iodonicotinate |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ / P(p-tol)₃ | PdCl₂(PPh₃)₂ |
| Cu Co-catalyst | CuI | None | CuI |
| Base | Et₃N / DIPA | DBU | Et₃N |
| Temperature | Room Temp. to 60 °C | 60-80 °C | Room Temperature |
| Reaction Time | 2-12 hours | 4-24 hours | 1-4 hours |
| Typical Yield | 70-90% | 65-85% | 85-95% |
| Key Advantages | Well-established, reliable | Avoids copper contamination | High reactivity, mild conditions |
| Key Disadvantages | Potential for Glaser coupling | May require higher temps/stronger base | Higher cost of starting material |
Note: The data presented is a synthesis of typical values found in the literature for similar Sonogashira couplings and may vary depending on the specific reaction conditions and scale.
Alternative Synthetic Route: Decarboxylative Cross-Coupling
While the Sonogashira coupling is the dominant strategy, an alternative approach worth considering is the decarboxylative cross-coupling of a nicotinic acid derivative with an alkynyl partner.[5] This method avoids the pre-functionalization of the pyridine ring with a halogen.
In a potential decarboxylative route, 4-hydroxy-4-methyl-2-pentynoic acid could be coupled with a nicotinic acid derivative.[5] This reaction is also typically catalyzed by palladium and may require specific ligands and additives.
Advantages:
-
Avoids the synthesis of 5-halonicotinic acids.
-
Utilizes readily available carboxylic acids as starting materials.[6]
Disadvantages:
-
Less developed and less commonly used for this specific target molecule.
-
May require higher temperatures and specific catalyst systems.
-
The stability of nicotinic acid under decarboxylation conditions can be a concern.[7]
Due to the limited specific examples for the synthesis of the target molecule via this route, it is considered a more exploratory and less established option compared to the well-documented Sonogashira coupling.
Experimental Protocols
Synthesis of Starting Material: 5-Bromonicotinic Acid
A common method for the preparation of 5-bromonicotinic acid is the direct bromination of nicotinic acid.[8]
Reagents:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Iron powder (catalyst)
-
4N Sodium hydroxide solution
-
Ice water
Procedure:
-
In a reaction vessel, combine nicotinic acid (1 equivalent), thionyl chloride (~2.4 equivalents), and a catalytic amount of iron powder (~2% by weight of nicotinic acid).
-
Heat the mixture to 70 °C with stirring.
-
Slowly add bromine (~1.9 equivalents) over a period of 2 hours.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After refluxing, carefully distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0 °C and cautiously add a cooled 4N sodium hydroxide solution until the pH of the reaction mixture reaches approximately 3.
-
Collect the resulting precipitate of 5-bromonicotinic acid by suction filtration and wash it thoroughly with ice water.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Route 1: Traditional Copper-Cocatalyzed Sonogashira Coupling of Methyl 5-Bromonicotinate
This protocol is adapted from general procedures for Sonogashira couplings of aryl bromides.[9]
Step 1: Esterification of 5-Bromonicotinic Acid
-
Suspend 5-bromonicotinic acid in methanol.
-
Cool the suspension in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Remove the solvent under reduced pressure and neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield methyl 5-bromonicotinate.
Step 2: Sonogashira Coupling
-
To a solution of methyl 5-bromonicotinate (1 equivalent) and 2-methyl-3-butyn-2-ol (1.2 equivalents) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add PdCl₂(PPh₃)₂ (2-5 mol%) and CuI (1-3 mol%).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Stir the reaction at room temperature or heat to 50-60 °C and monitor by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to afford methyl 5-(3-hydroxy-3-methylbut-1-ynyl)nicotinate.
Step 3: Hydrolysis
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5-2 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~4-5 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield 5-(3-hydroxy-3-methylbut-1-ynyl)nicotinic acid.
Conclusion
For the synthesis of 5-(3-hydroxy-3-methylbut-1-ynyl)nicotinic acid, the Sonogashira coupling is the most efficient and versatile method.
-
For highest reactivity and mildest conditions , the use of a 5-iodonicotinate ester is recommended, provided the cost of the starting material is not a limiting factor.
-
The traditional copper-cocatalyzed Sonogashira coupling of 5-bromonicotinate represents a robust, reliable, and cost-effective approach that is well-suited for most laboratory-scale syntheses.
-
The copper-free Sonogashira coupling is an excellent alternative when strict avoidance of copper contamination is necessary, although it may require more optimization of reaction conditions.
-
Decarboxylative cross-coupling remains a less explored but potentially viable alternative that warrants further investigation for its novelty and potential to streamline the synthetic sequence.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, purity specifications, and available resources.
References
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). BenchChem.
-
Wikipedia. (2023). Sonogashira coupling. In Wikipedia. Retrieved February 14, 2026, from [Link].
- BenchChem. (2025). Sonogashira Coupling: A Comparative Guide to Aryl Bromide and Aryl Chloride Reactivity. BenchChem.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]
-
Organic Syntheses. (n.d.). Nicotinic Acid. Retrieved February 14, 2026, from [Link]
- Pendidikan Kimia. (n.d.).
-
Wikipedia. (2023). Decarboxylative cross-coupling. In Wikipedia. Retrieved February 14, 2026, from [Link].
-
Wikipedia. (2023). Nicotinic acid. In Wikipedia. Retrieved February 14, 2026, from [Link].
-
The Organic Chemistry Portal. (n.d.). Copper-free Sonogashira coupling. Retrieved February 14, 2026, from [Link].
-
Smith, J. M., Qin, T., Merchant, R. R., Edwards, J. T., Malins, L. R., Liu, Z., Che, G., Shen, Z., Shaw, S., Eastgate, M. D., & Baran, P. S. (2017). Decarboxylative Alkynylation. Angewandte Chemie International Edition, 56(39), 11906–11910. [Link]
-
Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link]
-
The Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 14, 2026, from [Link].
- Macmillan Group. (2008, February 12).
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
Frontiers. (2025, June 3). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Retrieved from [Link]
- Kumar, S., & Babu, B. V. (2010). Process Intensification of Nicotinic Acid Production via Enzymatic Conversion using Reactive Extraction. Chemical and Biochemical Engineering Quarterly, 24(3), 367-375.
-
ResearchGate. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2019, December 3). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Retrieved from [Link]
-
RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]
-
OAE Publishing Inc. (2024, January 17). Catalyst-free decarboxylative alkylation: access to quaternary center. Retrieved from [Link]
-
PMC. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, December 2). Rate of Decarboxylation of pyridinecarboxylic acids. Retrieved from [Link]
-
PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved from [Link]
-
PMC. (2021, July 19). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]
-
PMC. (2021, March 11). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 6. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic Acid
This guide provides essential safety and logistical information for the handling and disposal of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid (CAS 886505-83-5).[1][2] As a novel research chemical, a comprehensive toxicological profile is not yet established. Therefore, this document synthesizes data from structurally analogous compounds, including nicotinic acid derivatives and terminal alkynes, to establish a robust framework for safe laboratory operations. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, minimizing risk and ensuring experimental integrity.
Hazard Assessment: A Precautionary Approach
Given the absence of specific toxicity data for 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid, a hazard assessment must be conducted by analogy to its core functional components: a nicotinic acid moiety and a substituted alkynyl group.
-
Nicotinic Acid Moiety : Nicotinic acid and its derivatives are known to be irritants.[3][4][5] Exposure can cause irritation to the skin, eyes, and respiratory tract.[3][6] Ingestion may also be harmful.[3]
-
Alkynyl Group : The terminal alkyne functionality introduces potential reactivity hazards. Terminal alkynes can form explosive metal acetylides with certain metals, such as copper, silver, and mercury.[7] While the hydroxy group on the adjacent carbon may mitigate this reactivity to some extent, it is prudent to assume this potential hazard exists.
-
Solid Form : As a solid, the compound may form dust that can be inhaled, leading to respiratory irritation.[4][5]
Based on this analysis, 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid should be handled as a substance that is potentially irritating to the skin, eyes, and respiratory system, and may have additional reactivity hazards.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[8] The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[7][9] | Standard safety glasses are insufficient. A face shield offers an additional layer of protection against splashes, particularly when handling larger quantities or solutions.[9] |
| Skin and Body Protection | - Gloves : Double-gloving with a chemical-resistant outer glove (e.g., butyl rubber) over a nitrile inner glove is recommended.[7] - Lab Coat : A flame-resistant lab coat should be worn and fully buttoned.[7] - Apron : A chemical-resistant apron worn over the lab coat provides an additional barrier.[7] - Body : Long pants and closed-toe, chemical-resistant shoes are mandatory.[7] | Always inspect gloves for any signs of degradation before use.[9][10] Proper glove removal technique is crucial to avoid contaminating the skin.[10] |
| Respiratory Protection | Work within a certified chemical fume hood. | All handling of the solid and any solutions should be performed in a well-ventilated chemical fume hood to minimize the risk of inhaling dust or vapors.[11] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, sequential workflow is critical for minimizing exposure and preventing accidents.
Preparation and Engineering Controls
-
Designated Area : Designate a specific area within a certified chemical fume hood for handling 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.[12]
-
Emergency Equipment : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]
-
Spill Kit : Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand), and appropriate waste disposal bags readily available.
-
Material Gathering : Before starting, gather all necessary equipment, including spatulas, weighing paper, solvents, and reaction vessels. Avoid using metal spatulas that could potentially form reactive acetylides; use plastic or ceramic-coated spatulas instead.
Weighing and Transfer
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Zero the Balance : Place a piece of weighing paper on the analytical balance inside the fume hood and tare the balance.
-
Careful Transfer : Using a non-metallic spatula, carefully transfer the desired amount of the solid compound onto the weighing paper. Avoid creating dust.
-
Secure the Container : Tightly close the main container of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid after dispensing.
-
Transfer to Vessel : Carefully transfer the weighed solid into the reaction vessel.
Dissolution and Reaction
-
Solvent Addition : Slowly add the desired solvent to the reaction vessel containing the solid.
-
Controlled Conditions : If the reaction is exothermic, use an ice bath to control the temperature.[13]
-
Maintain Inert Atmosphere : If the reaction is sensitive to air or moisture, use standard techniques to maintain an inert atmosphere (e.g., nitrogen or argon).
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention.
-
Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen.[6] Seek medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[10] Seek immediate medical attention.
-
Small Spill : Wearing appropriate PPE, cover the spill with an inert absorbent material.[11] Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[12]
-
Large Spill : Evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.[11]
Disposal Plan: A Cradle-to-Grave Responsibility
All waste containing 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid must be treated as hazardous waste.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams.[11]
-
Solid Waste : Collect all contaminated solid waste, including gloves, weighing paper, and absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste : Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container.
-
Labeling : All waste containers must be labeled with the full chemical name and the words "Hazardous Waste."
-
Disposal : Dispose of all waste through your institution's EHS department in accordance with local, state, and federal regulations.[14][15]
Visual Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid.
Sources
- 1. 5-(3-Hydroxy-3-methylbut-1-ynyl)nicotinic acid | CAS 886505-83-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chemscene.com [chemscene.com]
- 3. tmmedia.in [tmmedia.in]
- 4. chemscience.com [chemscience.com]
- 5. lobachemie.com [lobachemie.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. p2infohouse.org [p2infohouse.org]
- 15. shop.chemsupply.com.au [shop.chemsupply.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

